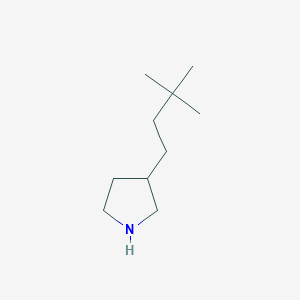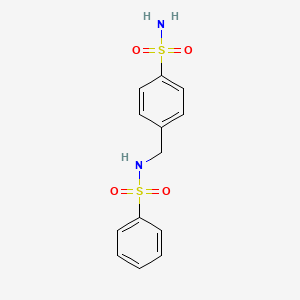
4-(苯磺酰胺甲基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzenesulfonamidomethyl)benzenesulfonamide is a compound that falls within the category of benzenesulfonamides, which are known for their diverse biological activities. These compounds have been extensively studied due to their potential as inhibitors of various enzymes, such as carbonic anhydrases, and their role in medicinal chemistry as potential therapeutic agents.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to the benzenesulfonamide moiety to enhance biological activity or to study structure-activity relationships (SAR). For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase involves the incorporation of a phenylthiazol moiety into the benzenesulfonamide structure . Similarly, the synthesis of compounds with a triazole moiety linked to the benzenesulfonamide has been reported, which showed significant inhibition of carbonic anhydrase isoforms . These synthetic approaches often involve multi-step reactions, including condensation, cyclization, and functional group transformations.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, a sulfonamide compound with a hydroxy-methylbenzylidene amino group was characterized using these techniques, revealing its crystalline structure in the monoclinic space group . The molecular structure is crucial for understanding the interaction of these compounds with biological targets, as it determines the binding affinity and specificity.
Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions, which are essential for their biological activity. The introduction of different substituents can significantly alter the reactivity and interaction with enzymes. For instance, the introduction of a pyrazole moiety into the benzenesulfonamide structure resulted in compounds with cytotoxic and carbonic anhydrase inhibitory effects . The reactivity of these compounds is also influenced by the presence of metal ions, as seen in the synthesis of metal complexes with benzenesulfonamide ligands, which showed biological activity against fungi .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the benzenesulfonamide core. These properties are essential for the pharmacokinetic profile of potential drugs. For example, the introduction of tetrazole moieties into the benzenesulfonamide structure was investigated for their antibacterial activity and carbonic anhydrase inhibition, which is partly determined by these physical and chemical properties . Additionally, the synthesis of novel quinolines from benzenesulfonamide derivatives demonstrated the potential of these compounds as anticancer and radioprotective agents, highlighting the importance of their physical and chemical properties in drug design .
科学研究应用
聚合物负载的苯磺酰胺在化学转化中的应用
由固定一级胺和 2/4-硝基苯磺酰氯衍生的聚合物负载的苯磺酰胺在各种化学转化中至关重要。这包括促进不寻常的重排以产生一系列特权支架,展示了苯磺酰胺衍生物在合成用于研究目的的复杂分子结构方面的多功能性 (Fülöpová 和 Soural,2015)。
碳酸酐酶抑制效应
通过微波辐射合成的 4-(2-取代肼基)苯磺酰胺表现出对碳酸酐酶 I 和 II 同工酶的显着抑制作用。这突出了苯磺酰胺衍生物在开发针对参与各种生理过程的酶的抑制剂中的潜力,有助于理解酶的功能和抑制 (Gul 等人,2016)。
光动力疗法应用
用含有席夫碱的苯磺酰胺衍生物基团取代的新型锌酞菁的合成表现出较高的单线态氧量子产率。此类衍生物显示出作为光动力疗法中癌症治疗的 II 型光敏剂的希望,表明苯磺酰胺衍生物在开发治疗剂中的作用 (Pişkin、Canpolat 和 Öztürk,2020)。
抑制乳腺癌转移
脲基取代的苯磺酰胺显示出对包括肿瘤相关酶在内的人碳酸酐酶的优异抑制作用。一种特殊的衍生物显着抑制了 4T1 乳腺肿瘤细胞的转移形成,为抗转移药物开发提供了一种新方法 (Pacchiano 等人,2011)。
作用机制
Target of Action
The primary target of 4-(Benzenesulfonamidomethyl)benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .
Mode of Action
The compound interacts with its target, Carbonic Anhydrase 2, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical processes that rely on the conversion of carbon dioxide to bicarbonate and protons .
Biochemical Pathways
The inhibition of Carbonic Anhydrase 2 affects several biochemical pathways. One of the most significant is the regulation of pH and fluid balance in various tissues and organs . By inhibiting the activity of Carbonic Anhydrase 2, 4-(Benzenesulfonamidomethyl)benzenesulfonamide can disrupt these processes, potentially leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 4-(Benzenesulfonamidomethyl)benzenesulfonamide’s action largely depend on the specific context in which it is used. Given its mechanism of action, the compound could potentially be used to modulate pH and fluid balance in various tissues and organs .
Action Environment
The action, efficacy, and stability of 4-(Benzenesulfonamidomethyl)benzenesulfonamide can be influenced by various environmental factors. These may include the pH of the local environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues
属性
IUPAC Name |
4-(benzenesulfonamidomethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c14-20(16,17)12-8-6-11(7-9-12)10-15-21(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGMACVQSZVIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzenesulfonamidomethyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

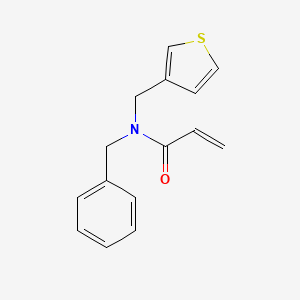
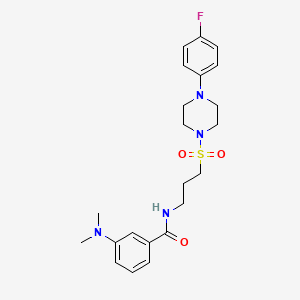
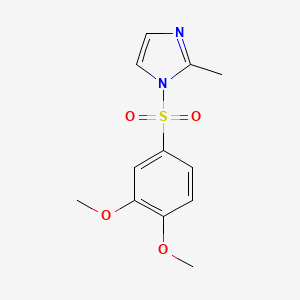
![(2,4-dichlorophenyl)methyl (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B3011560.png)
![2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B3011562.png)
![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B3011563.png)

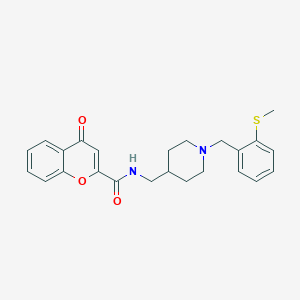
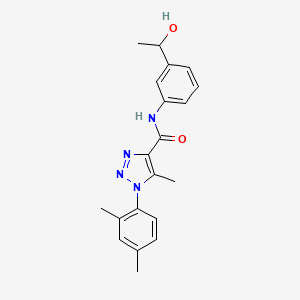

![5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3011570.png)
![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide](/img/structure/B3011572.png)
